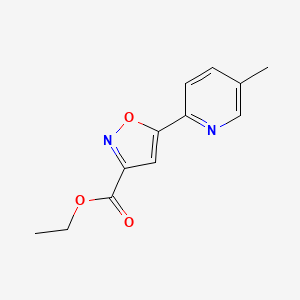
3'-Azido-3'-deoxythymidine, Methyl-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-3’-deoxythymidine, Methyl-d3 is a deuterated analogue of azidothymidine, a potent and selective inhibitor of HIV-1 replication. This compound is used extensively in biochemical and pharmacological research due to its unique properties and effectiveness in inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxythymidine, Methyl-d3 involves the introduction of an azido group at the 3’ position of the deoxythymidine molecule. The process typically includes the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of deoxythymidine are protected using silyl or acyl protecting groups.
Introduction of the azido group: The protected deoxythymidine is then treated with a suitable azidating agent, such as sodium azide, under appropriate conditions to introduce the azido group at the 3’ position.
Deprotection: The protecting groups are removed to yield 3’-Azido-3’-deoxythymidine.
Industrial Production Methods
Industrial production of 3’-Azido-3’-deoxythymidine, Methyl-d3 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-3’-deoxythymidine, Methyl-d3 undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Hydrogenation catalysts: Used for the reduction of the azido group to an amine.
Major Products
3’-Amino-3’-deoxythymidine: Formed by the reduction of the azido group.
Scientific Research Applications
3’-Azido-3’-deoxythymidine, Methyl-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and synthesis.
Biology: For studying the mechanisms of viral replication and inhibition.
Medicine: As a model compound for developing antiviral drugs, particularly against HIV.
Industry: In the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
3’-Azido-3’-deoxythymidine, Methyl-d3 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the incorporation of nucleotides into the growing DNA strand, thereby blocking viral replication. The azido group plays a crucial role in this inhibition by interfering with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): The non-deuterated form of 3’-Azido-3’-deoxythymidine.
Zidovudine: Another name for azidothymidine.
Retrovir: A commercial name for azidothymidine.
Uniqueness
3’-Azido-3’-deoxythymidine, Methyl-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in pharmacokinetics and pharmacodynamics .
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1/i1D3 |
InChI Key |
HBOMLICNUCNMMY-BXKFBODDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)











